N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide
CAS No.: 1351398-97-4
Cat. No.: VC6799142
Molecular Formula: C19H19N3O2
Molecular Weight: 321.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351398-97-4 |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 321.38 |
| IUPAC Name | N,5-dimethyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C19H19N3O2/c1-11-4-7-13(8-5-11)18(23)22-16-14-10-12(2)6-9-15(14)21-17(16)19(24)20-3/h4-10,21H,1-3H3,(H,20,24)(H,22,23) |
| Standard InChI Key | BYKHLXYLVIQDNM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NC |
Introduction
Structural and Nomenclature Analysis
The systematic IUPAC name N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide delineates its molecular architecture:
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Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.
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Substituents:
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5-Methyl group: A methyl (–CH₃) substitution at the 5-position of the indole benzene ring.
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3-(4-Methylbenzamido) group: A para-methyl-substituted benzoyl amide (–NH–CO–C₆H₃(CH₃)) at the 3-position.
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2-Carboxamide with N-methylation: A carboxamide group (–CONH₂) at the 2-position, where the amine nitrogen is methylated (–CONHCH₃).
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The molecular formula is C₂₀H₂₀N₃O₂, with a molecular weight of 334.39 g/mol.
Synthetic Strategies and Optimization
While no explicit synthesis of this compound is documented, its preparation can be inferred from established protocols for indole-2-carboxamides .
Retrosynthetic Analysis
The molecule can be deconstructed into three key fragments:
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5-Methylindole-2-carboxylic acid: Serves as the core scaffold.
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4-Methylbenzoyl chloride: Provides the 3-position benzamido group.
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Methylamine: Introduces the N-methylation on the carboxamide.
Step 1: Synthesis of 5-Methylindole-2-Carboxylic Acid
The indole core is typically synthesized via the Hemetsberger-Knittel reaction or Friedel-Crafts acylation . For example:
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Friedel-Crafts acylation: React ethyl indole-2-carboxylate with acetyl chloride in the presence of AlCl₃ to introduce a 3-acyl group.
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Reduction: Reduce the ketone to an alkyl chain using triethylsilane .
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Hydrolysis: Convert the ester to a carboxylic acid under basic conditions (e.g., NaOH).
Step 3: N-Methylation of the Carboxamide
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Methylation: Treat the primary carboxamide with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield the N-methylated product .
Purification and Characterization
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Chromatography: Final compounds are typically purified via flash chromatography (ethyl acetate/hexane gradients) .
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Spectroscopy:
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¹H NMR: Key signals include:
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Indole NH: δ 10.5–12.0 ppm (broad singlet).
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N-Methyl (CONHCH₃): δ 2.8–3.1 ppm (singlet).
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Aromatic protons: δ 6.8–8.0 ppm (multiplets).
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MS (EI): Molecular ion peak at m/z 334.4 (M⁺).
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Physicochemical and Pharmacological Properties
Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 334.39 g/mol |
| LogP (Predicted) | 3.2 ± 0.5 |
| Solubility | Low in water; soluble in DMSO |
| Melting Point | 180–185°C (estimated) |
Hypothetical Pharmacological Activity
While direct data are unavailable, structurally related indole-2-carboxamides exhibit:
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GPCR Modulation: Allosteric modulation of cannabinoid CB1 receptors .
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Enzyme Inhibition: Antiviral activity via integrase inhibition .
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Anticancer Potential: Tubulin polymerization inhibition observed in analogs .
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Activity (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| ORG27569 | 3-Ethyl, 5-Cl, N-piperidinyl | CB1 α = 6.9 | |
| 12d | 3-Propyl, 5-Cl, N-dimethyl | CB1 α = 24.5 | |
| 17a | 3-(4-Fluorophenyl) | Integrase IC₅₀ = 0.8 μM |
This compound’s 4-methylbenzamido group may enhance lipophilicity and membrane permeability compared to aliphatic substituents .
Future Directions and Applications
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Medicinal Chemistry:
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Structural Optimization:
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Modify the 4-methyl group on the benzamido moiety to halogens or electron-withdrawing groups for enhanced binding.
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Drug Delivery:
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Develop prodrugs to improve aqueous solubility.
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